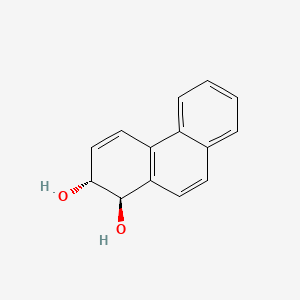
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol is a trans-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1S,2S)-1,2-dihydrophenanthrene-1,2-diol.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for (1R,2R)-1,2-dihydrophenanthrene-1,2-diol?
- Methodological Answer : The synthesis typically involves stereoselective oxidation or dihydroxylation of phenanthrene derivatives. For example, asymmetric dihydroxylation using Sharpless conditions (e.g., osmium tetroxide with chiral ligands) can yield the desired (1R,2R) configuration. Alternatively, enzymatic catalysis or chiral auxiliary-mediated reactions may be employed to control stereochemistry .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For intermediates, circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments can differentiate enantiomers. Polarimetry and chiral HPLC are used to assess enantiomeric excess during synthesis .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies hydroxyl (-OH) and aromatic C-H stretches.
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., diol protons at δ 4.0–5.0 ppm) and aromatic carbons.
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in catalytic deoxydehydration (DODH) reactions?
- Methodological Answer : In Mo-catalyzed DODH, aromatic diols like this compound favor cleavage over olefin formation due to steric and electronic effects. Computational studies (DFT) suggest that the planar aromatic system stabilizes transition states leading to benzaldehyde derivatives rather than alkenes. Contrast this with aliphatic diols, where DODH dominates .
Q. What computational strategies predict the biological activity of this diol, particularly in enzyme interactions?
- Methodological Answer :
- Molecular Docking : Models interactions with enzymes like oxidoreductases (e.g., menth-8-ene-1,2-diol:NAD+ oxidoreductase) to predict binding affinity.
- QM/MM Simulations : Analyze reaction pathways for stereoselective transformations.
- Conformational Analysis : Tools like Gaussian or ORCA assess low-energy conformers that match enzyme active sites .
Q. How can kinetic resolution be achieved for this compound using chiral catalysts?
- Methodological Answer : Chiral tetrapeptide catalysts enable stereoselective acylation. For example, DFT studies show lower activation barriers for trans-(1R,2R)-diols, leading to preferential acylation and resolution of enantiomers. Experimental validation involves monitoring enantiomeric excess via chiral HPLC and comparing rate constants (krac) .
Q. What experimental approaches resolve contradictions in catalytic outcomes (e.g., cleavage vs. DODH) for this compound?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., Re-based instead of Mo) to favor DODH.
- Substrate Engineering : Introduce electron-withdrawing groups to destabilize cleavage intermediates.
- In Situ Spectroscopy : Monitor reaction progress via Raman or <sup>1</sup>H NMR to identify intermediates .
Q. How does the diol’s conformation affect its antioxidant properties?
- Methodological Answer : Radical scavenging assays (e.g., DPPH, hydroxyl radical) quantify activity. The cis-diol configuration enhances metal chelation (e.g., Fe<sup>2+</sup>), while steric effects from the phenanthrene backbone may limit accessibility to reactive oxygen species. Compare with analogs like (1R,2R)-1,2-diphenylethane-1,2-diol to isolate structural contributors .
属性
分子式 |
C14H12O2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
(1R,2R)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m1/s1 |
InChI 键 |
FZOALBNXOKAOEW-ZIAGYGMSSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]([C@@H]3O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















